ストルバイト

概要

説明

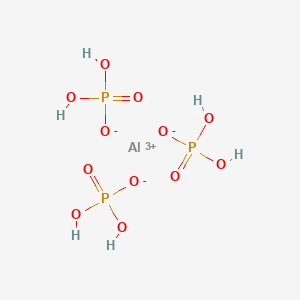

Magnesium ammonium phosphate hexahydrate (MAP) is a compound composed of magnesium, ammonium, and phosphate ions. It is a white crystalline solid, and is commonly used in laboratory experiments and industrial processes. MAP is a useful compound for a variety of applications due to its unique properties, such as its high solubility and its ability to form strong complexes with certain metals.

科学的研究の応用

持続可能な農業

ストルバイトは、持続可能なリン肥料としてますます認識されています。それは徐放性肥料であり、長期間にわたって安定した栄養素供給を提供することを意味します。これは、作物の収量と養分の吸収を向上させ、土壌の養分状態を改善することにつながります。 例えば、水稲-小麦輪作体系において、ストルバイトは収量を維持しながらリンの利用効率と土壌中の利用可能なリンの含有量を改善する上で有望な結果を示しています .

難燃剤

肥料としての用途に加えて、ストルバイトは高価値で持続可能な難燃剤として特定されています。リン系難燃剤で使用する場合、高温で炭素チャー層を生成するのに役立ち、効果的に炎を抑制します。 この用途は、従来の難燃剤の代替を提供するだけでなく、世界的なリンの保全にも貢献します .

排水処理

ストルバイトの沈殿は、排水処理における栄養素回収の一般的な方法です。パイプの詰まりを防ぎ、運用上の問題を軽減するのに役立ちます。 回収されたストルバイトは肥料として再利用でき、栄養素のリサイクルループを閉じて環境の持続可能性に貢献します .

農業流出からの栄養素回収

ストルバイトは、農業流出からの栄養素を捕捉しリサイクルする能力があり、非点源汚染制御のための貴重なツールとなっています。 過剰な窒素とリンを回収することで、ストルバイトは水域における富栄養化のリスクを軽減し、農業における栄養素の利用効率を向上させます .

土壌修復

ストルバイトは、特にリンが不足している土壌における土壌修復に潜在的な用途があります。 その徐放性により、土壌の肥沃度と構造を回復させるのに役立ち、劣化地の貴重な改良材となり、持続可能な土地管理慣行を促進します .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of Magnesium ammonium phosphate hexahydrate can be achieved through a precipitation reaction between magnesium sulfate, ammonium phosphate, and ammonia in an aqueous solution. The reaction is carried out under controlled pH and temperature conditions to obtain the desired product.", "Starting Materials": [ "Magnesium sulfate heptahydrate (MgSO4.7H2O)", "Ammonium phosphate dibasic ((NH4)2HPO4)", "Ammonia solution (NH3)" ], "Reaction": [ "1. Dissolve 20 g of magnesium sulfate heptahydrate in 100 mL of deionized water.", "2. Dissolve 10 g of ammonium phosphate dibasic in 100 mL of deionized water.", "3. Add the ammonium phosphate solution to the magnesium sulfate solution while stirring vigorously.", "4. Add 2 mL of ammonia solution to the reaction mixture and stir for 30 minutes.", "5. Adjust the pH of the mixture to 9-10 using ammonia solution.", "6. Continue stirring the mixture for 2-3 hours at room temperature.", "7. Filter the precipitate and wash it with deionized water.", "8. Dry the product in an oven at 60°C for 24 hours.", "9. Collect the Magnesium ammonium phosphate hexahydrate product." ] } | |

| 13478-16-5 | |

分子式 |

H8MgNO5P |

分子量 |

157.35 g/mol |

IUPAC名 |

azanium;magnesium;phosphate;hexahydrate |

InChI |

InChI=1S/Mg.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2 |

InChIキー |

GPRIZNLSWFHDBB-UHFFFAOYSA-N |

SMILES |

[NH4+].O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Mg+2] |

正規SMILES |

N.O.OP(=O)(O)O.[Mg] |

| 13478-16-5 | |

関連するCAS |

7785-21-9 (H3PO4-ammonium-magnesium[1:1:1]) |

同義語 |

Ammonium Magnesium Phosphate Crystals, Struvite dittmarite magnesium ammonium phosphate magnesium ammonium phosphate hexahydrate magnesium ammonium phosphate monohydrate struvite struvite (H3PO4-NH4-Mg (1:1:1)) Struvite Crystals |

製品の起源 |

United States |

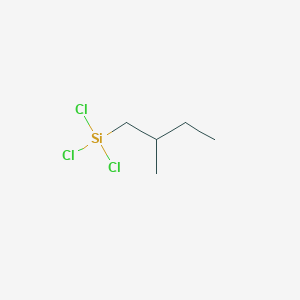

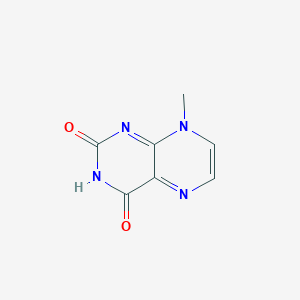

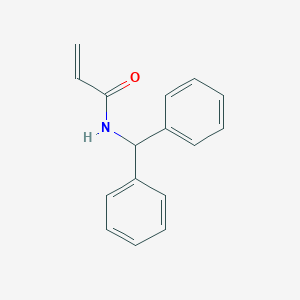

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

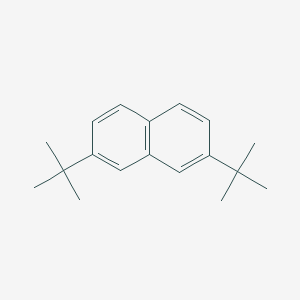

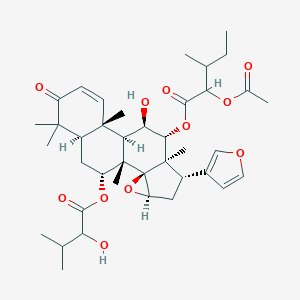

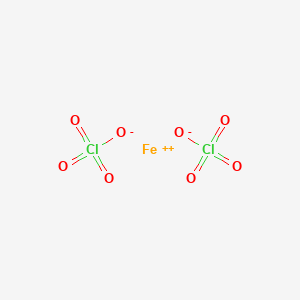

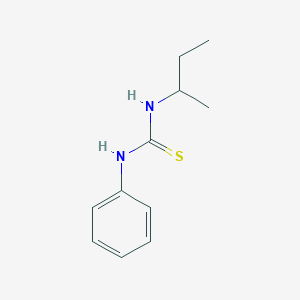

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)